![molecular formula C24H34O3 B13996554 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol CAS No. 75393-97-4](/img/structure/B13996554.png)
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of polymers, cosmetics, and pharmaceuticals. The compound’s structure includes two tert-butyl groups and a methoxyphenyl group, which contribute to its stability and effectiveness as an antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include heating the reactants in the presence of the catalyst to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar route, with large-scale reactors and optimized conditions to maximize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different phenolic derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic ring, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while substitution reactions can yield a variety of phenolic derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer for polymers and other materials to prevent oxidative degradation.
Biology: In studies of oxidative stress and its effects on biological systems.
Medicine: As a component in pharmaceuticals to enhance the stability and shelf life of drugs.
Industry: In the production of cosmetics, food packaging, and other products requiring antioxidant protection.
Mecanismo De Acción
The antioxidant effect of 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. This mechanism involves the stabilization of free radicals and the interruption of oxidative chain reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Ditert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties.
2,6-Ditert-butylphenol: Used as a precursor for more complex antioxidants.
2,6-Ditert-butyl-4-ethylphenol: Employed in various industrial applications.
Uniqueness
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol stands out due to its enhanced stability and effectiveness as an antioxidant, attributed to the presence of both tert-butyl and methoxyphenyl groups. This combination provides superior protection against oxidative degradation compared to similar compounds.
Propiedades
Número CAS |
75393-97-4 |
|---|---|
Fórmula molecular |
C24H34O3 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C24H34O3/c1-22(2,3)19-14-17(15-20(21(19)25)23(4,5)6)24(7,27-9)16-10-12-18(26-8)13-11-16/h10-15,25H,1-9H3 |
Clave InChI |
GAHXUHKFGIOQQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C2=CC=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


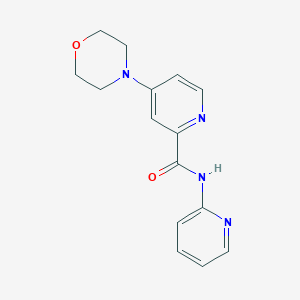

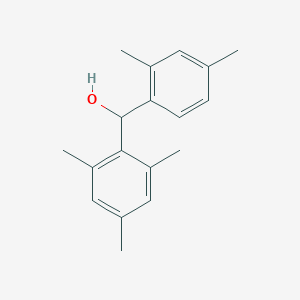
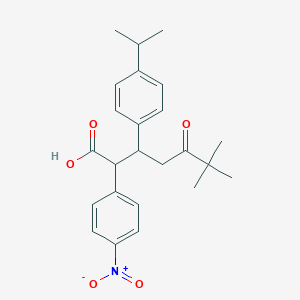




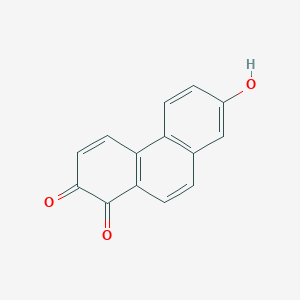

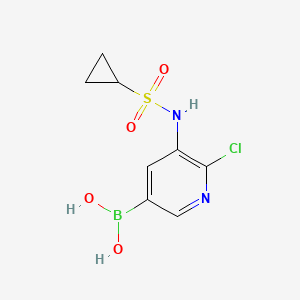
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
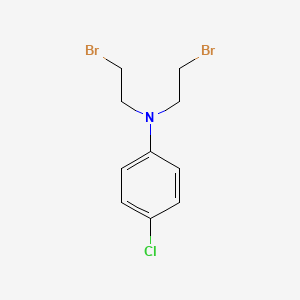
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
